N7-((2-Hidroxietóximetil)guanina

Descripción general

Descripción

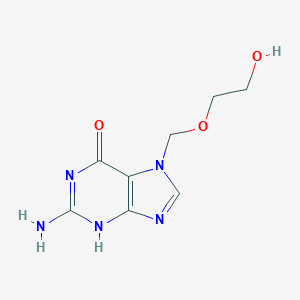

N7-[(2-Hydroxyethoxy)methyl)guanine, also known as 2-Amino-1,7-dihydro-7-((2-hydroxyethoxy)methyl)-6H-purin-6-one, is a chemical compound with the molecular formula C8H11N5O3 and a molecular weight of 225.2 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Aplicaciones Científicas De Investigación

N7-[(2-Hydroxyethoxy)methyl)guanine has a wide range of scientific research applications. It is used in proteomics research as a biochemical reagent . Additionally, it is employed in the study of DNA modifications, particularly in understanding the effects of methylation on base pairing patterns . This compound is also used in the development of antiviral agents, specifically anti-herpetic agents .

Métodos De Preparación

The preparation of N7-[(2-Hydroxyethoxy)methyl)guanine involves several synthetic routes. One common method includes the hydrolysis of N2-acetyl-9-((2-acetoxyethoxymethyl)guanine with monoethanolamine, followed by neutralization with an acid and filtration . Another method involves the transformation of O-protected acyclovir into acyclovir by treatment with ammonia-saturated methanol . These methods are typically used in industrial settings to produce the compound in large quantities.

Análisis De Reacciones Químicas

N7-[(2-Hydroxyethoxy)methyl)guanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include monoethanolamine, ammonia, and various acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of N2-acetyl-9-((2-acetoxyethoxymethyl)guanine with monoethanolamine results in the formation of acyclovir .

Mecanismo De Acción

The mechanism of action of N7-[(2-Hydroxyethoxy)methyl)guanine involves its interaction with DNA. The compound can undergo keto-to-enol tautomerization, which affects its base pairing properties . This modification can lead to mutations during DNA replication, as the compound may mispair with thymine instead of cytosine . This property is particularly relevant in the study of DNA methylation and its implications in cancer and other diseases .

Comparación Con Compuestos Similares

N7-[(2-Hydroxyethoxy)methyl)guanine is similar to other guanine derivatives, such as N7-methylguanine and O6-methylguanine . it is unique in its ability to undergo keto-to-enol tautomerization, which significantly impacts its base pairing properties . This property distinguishes it from other guanine derivatives and makes it a valuable tool in the study of DNA modifications and their effects on genetic stability .

Actividad Biológica

N7-[(2-Hydroxyethoxy)methyl)guanine, a nucleoside analogue, has garnered attention for its biological activity, particularly in the context of DNA interactions and potential therapeutic applications. This article explores its mechanisms of action, biological significance, and relevant case studies.

Chemical Structure and Properties

N7-[(2-Hydroxyethoxy)methyl)guanine is characterized by a modified guanine base, which enhances its interaction with nucleic acids. The compound's molecular formula is , and it is known to form adducts with DNA, specifically at the N7 position of guanine. This modification can influence the stability and function of DNA, potentially leading to various biological outcomes.

The primary mechanism of action for N7-[(2-Hydroxyethoxy)methyl)guanine involves its incorporation into DNA and RNA strands. This incorporation can disrupt normal base pairing and affect replication and transcription processes. The compound can also interact with specific enzymes, inhibiting their activity by binding to active sites, which further impacts cellular functions.

Key Mechanisms:

- DNA Adduct Formation : N7-[(2-Hydroxyethoxy)methyl)guanine forms stable adducts with DNA, which can lead to mutations if not repaired.

- Enzyme Inhibition : The compound can inhibit enzymes involved in nucleic acid metabolism, affecting cellular proliferation and survival.

1. Antiviral Activity

N7-[(2-Hydroxyethoxy)methyl)guanine has demonstrated significant antiviral properties. In studies involving animal models infected with herpes viruses, this compound exhibited marked antiviral activity with low toxicity levels . This characteristic positions it as a potential candidate for antiviral drug development.

2. DNA Damage and Repair

Research indicates that N7-guanine adducts are formed as a result of exposure to various carcinogens. These adducts serve as biomarkers for internal exposure to harmful substances . Although they are chemically unstable and may not directly cause mutations, their formation is indicative of cellular stress and damage that could lead to long-term consequences if not adequately repaired.

Study 1: Endogenous Levels in Rat Models

A study assessed the endogenous levels of N7-(2-hydroxyethyl)guanine (N7-HEG) in ethylene oxide-treated rats using a highly sensitive LC-MS/MS assay. The findings revealed background levels of N7-HEG ranging from 1.1 to 3.5 adducts per nucleotides in control tissues. Following administration of ethylene oxide, there was a dose-dependent increase in these adducts, highlighting the compound's role in DNA damage under specific conditions .

| Dose (mg/kg) | N7-HEG Adducts (per nucleotides) |

|---|---|

| Control | 1.1 - 3.5 |

| 0.01 | No significant increase |

| 0.1 | Increased |

| 1.0 | Marked increase |

Study 2: Antiviral Efficacy

In another investigation focused on the antiviral efficacy of nucleoside analogues, N7-[(2-Hydroxyethoxy)methyl)guanine was found to be effective against herpes simplex virus infections in animal models. The low toxicity associated with this compound suggests its potential for therapeutic use in treating viral infections .

Propiedades

IUPAC Name |

2-amino-7-(2-hydroxyethoxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJSSOYUBQMVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCO)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238674 | |

| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91702-61-3 | |

| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091702613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N7-((2-HYDROXYETHOXY)METHYL)GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QK1Y89K2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.